3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 54289-76-8
VCID: VC2676125
InChI: InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3
SMILES: CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

CAS No.: 54289-76-8

Cat. No.: VC2676125

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone - 54289-76-8

Specification

CAS No. 54289-76-8
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 3-acetyl-4-hydroxy-1-methylquinolin-2-one
Standard InChI InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3
Standard InChI Key NGXLZSYWEVIMPO-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O
Canonical SMILES CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Introduction

Chemical Structure and Properties

Structural Characteristics

The structure of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone consists of a quinoline core with specific modifications that define its chemical identity. The key structural features include:

  • A quinolinone backbone with a carbonyl group at position 2

  • An acetyl group (COCH₃) attached at position 3

  • A hydroxyl group (OH) at position 4

  • A methyl group (CH₃) substituted on the nitrogen at position 1

This arrangement of functional groups creates a unique electronic distribution within the molecule, contributing to its chemical reactivity and biological interactions. The presence of both the acetyl and hydroxyl groups in proximity within the structure facilitates intramolecular hydrogen bonding, which influences the compound's physical properties and potential interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone are summarized in Table 1 below:

PropertyValue
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Physical AppearanceCrystalline solid
SolubilitySoluble in organic solvents (DMF, DMSO); limited water solubility
Melting PointHigh (characteristic of quinolone derivatives)
Functional GroupsAcetyl, hydroxyl, N-methyl, carbonyl
Chemical ReactivityElectrophilic at acetyl carbonyl; nucleophilic at hydroxyl group

These properties influence how the compound behaves in different chemical environments and its potential interactions with biological systems. The presence of multiple functional groups provides various sites for chemical modifications, which can be exploited in the synthesis of derivatives with enhanced biological activities.

Chemical Reactivity

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone exhibits reactivity patterns typical of its constituent functional groups:

  • The hydroxyl group at position 4 can undergo esterification, etherification, and oxidation reactions.

  • The acetyl group at position 3 is susceptible to nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon.

  • The compound can participate in condensation reactions involving the acetyl group, particularly with aldehydes and hydrazines.

  • The quinolinone core provides a scaffold for various aromatic substitution reactions.

These reactivity patterns are crucial for understanding how the compound can be modified to create derivatives with potentially enhanced biological properties or altered physicochemical characteristics.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several routes, based on methodologies described for structurally similar compounds. These approaches typically involve the construction of the quinolinone core followed by appropriate functionalization to introduce the acetyl group at position 3.

Synthesis from Diethyl Malonate Derivatives

One potential synthetic route for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is analogous to the synthesis of related compounds such as 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one. This approach involves the reaction of N-methylaniline with appropriate diethyl malonate derivatives that can introduce the acetyl functionality .

The general procedure involves:

  • Heating a mixture of N-methylaniline and a suitable acetyl-containing diethyl malonate derivative at temperatures between 220-270°C

  • Monitoring the distillation of ethanol, which indicates the progress of the reaction

  • Cooling the reaction mixture and pouring it into toluene to facilitate precipitation

  • Treating the precipitate with aqueous sodium hydroxide solution for purification

  • Acidification with hydrochloric acid to obtain the final product

This high-temperature reaction promotes the formation of the quinolinone ring system through a series of condensation and cyclization steps. The specific conditions and ratios of reagents significantly influence the yield and purity of the final product.

Alternative Synthesis via Functionalization

An alternative approach involves the functionalization of pre-formed 4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This method would require:

  • Initial synthesis of the 4-hydroxy-1-methylquinolin-2(1H)-one core structure

  • Introduction of the acetyl group at position 3 through appropriate acylation reactions

  • Optimization of reaction conditions to enhance selectivity and yield

This approach might be particularly useful when starting from commercially available 4-hydroxy-1-methyl-2-quinolone, which could serve as a convenient precursor .

Biological Activities

Antimicrobial Properties

One of the most significant biological activities of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is its antimicrobial activity. Research indicates that this compound exhibits effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The presence of the acetyl group at position 3 is believed to enhance this activity compared to similar quinolinone derivatives lacking this functional group.

The mechanism of antimicrobial action may involve:

  • Interaction with bacterial cell membranes

  • Inhibition of essential bacterial enzymes

  • Interference with bacterial DNA replication processes

These antimicrobial properties make 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone a compound of interest for the development of new antibacterial agents, particularly in contexts where resistance to current antibiotics is a concern.

Antioxidant Activity

The structural features of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, particularly the hydroxyl group at position 4 and the extended conjugation system, suggest potential antioxidant activity. This is supported by research on related 4-hydroxy quinolinone derivatives, which have demonstrated significant antioxidant properties in various applications, including as additives in lubricating greases .

Research on structurally similar compounds has shown that:

  • 4-hydroxy quinolinone derivatives can effectively reduce oxidation in technical applications

  • The presence of hydroxyl groups in quinolinones facilitates the delocalization of free radicals

  • The antioxidant efficiency depends on the specific substitution pattern of the quinolinone core

These findings suggest that 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone may similarly exhibit antioxidant properties, which could be relevant for both its biological activities and potential technical applications.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Understanding the relationship between structure and activity requires comparison with structurally similar compounds. Table 2 presents a comparative analysis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone with related compounds:

CompoundStructural FeaturesBiological ActivitiesReference
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinoneAcetyl at C-3, Hydroxyl at C-4, Methyl at N-1Antimicrobial, potential antioxidant
4-Hydroxy-1-methyl-2-quinoloneHydroxyl at C-4, Methyl at N-1, No substituent at C-3Various biological activities
3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-oneEthyl at C-3, Hydroxyl at C-4, Methyl at N-1Similar to acetyl analog but with different potency
3-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-oneComplex substituent at C-3, Hydroxyl at C-4, Methyl at N-1Antioxidant properties in lubricating greases

This comparison highlights how subtle structural modifications can significantly influence biological activities. The acetyl group at position 3 in 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone likely contributes to its specific activity profile, differentiating it from compounds with other substituents at this position.

Key Structural Determinants of Activity

Analysis of structure-activity relationships suggests several key structural features that determine the biological activities of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone:

  • The hydroxyl group at position 4 is critical for antioxidant activity and may contribute to antimicrobial properties through hydrogen bonding interactions with biological targets.

  • The acetyl group at position 3 enhances antimicrobial activity and provides a reactive site for further chemical modifications.

  • The N-methyl group affects lipophilicity and membrane permeability, potentially influencing the compound's ability to reach intracellular targets.

  • The quinolinone core provides a rigid scaffold that positions the functional groups optimally for interaction with biological targets.

Understanding these structural determinants can guide the rational design of more potent derivatives with enhanced biological activities or improved pharmacokinetic properties.

Research Developments

Antioxidant Research on Related Compounds

Research on structurally similar 4-hydroxy quinolinone derivatives has provided valuable insights that may be applicable to 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. A study published in the Scientific Research Publishing journal evaluated the antioxidant efficiency of several 4-hydroxy quinolinone derivatives in lubricating greases .

The research employed standardized testing methods:

  • Oxygen pressure drop tests (ASTM D-942)

  • Total acid number determination (ASTM D-664)

The results demonstrated that:

  • Quinolinone derivatives significantly reduced oxidation compared to blank samples

  • The extent of oxidation inhibition varied depending on the specific structural features

  • Compounds with butyl groups and hydroxyl groups showed the highest antioxidant efficiency

  • Extended conjugation systems facilitated free radical delocalization, enhancing antioxidant activity

These findings suggest that 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, with its hydroxyl group and extended conjugation, may exhibit significant antioxidant properties that could be relevant for both biological applications and technical uses.

Quantum Chemical Calculations

Advanced computational methods have been applied to study quinolinone derivatives and understand the relationship between their molecular structure and antioxidant properties. Quantum chemical calculations using Gaussian 05 (HF/3-21G) have been used to determine key parameters such as:

  • HOMO (Highest Occupied Molecular Orbital) energy levels

  • LUMO (Lowest Unoccupied Molecular Orbital) energy levels

  • Energy gaps between HOMO and LUMO

  • Charge distribution across the molecule

Research on related compounds found good correlation between calculated quantum parameters and experimental antioxidant activity data . Similar computational approaches could be valuable for predicting the properties and activities of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone and guiding the design of more effective derivatives.

Synthesis Optimization Studies

Research on the synthesis of 4-hydroxy quinolinone derivatives has revealed important factors that influence reaction efficiency and product purity. For the preparation of 4-hydroxyquinolin-2(1H)-ones generally, key considerations include:

  • The reaction temperature profile (typically 220-270°C) significantly affects yield and purity

  • The ratio of starting materials (aniline derivatives to malonate esters) influences reaction completion

  • Purification procedures, including precipitation in toluene and treatment with sodium hydroxide, are critical for obtaining pure products

These insights from related syntheses provide valuable guidance for optimizing the synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. Further research could focus on:

  • Developing more efficient and environmentally friendly synthetic routes

  • Exploring alternative catalysts to lower reaction temperatures

  • Implementing continuous flow chemistry approaches for scale-up

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